Tetrabencil-voglibose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

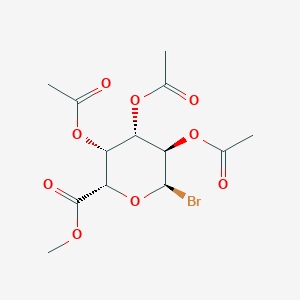

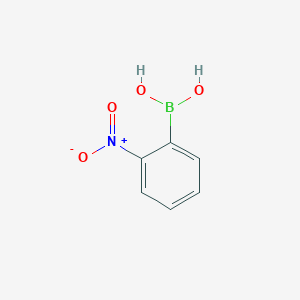

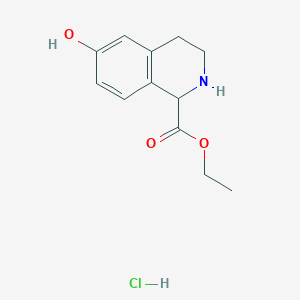

Tetrabenzyl-voglibose is a derivative of Voglibose which is an α-Glucosidase inhibitor used as an antidiabetic.

Aplicaciones Científicas De Investigación

Tetrabencil-voglibose: Un análisis exhaustivo de las aplicaciones de la investigación científica

Investigación médica Aplicaciones antidiabéticas y antiobesidad: this compound es un derivado de Voglibose, que es un potente inhibidor de la α-glucosidasa. Se ha utilizado en el tratamiento de la hiperglucemia y la diabetes mellitus tipo II debido a su actividad antidiabética . Además, la investigación sugiere que Voglibose puede tener efectos neuroprotectores contra el deterioro cognitivo y la enfermedad de Alzheimer , así como posibles beneficios para la enfermedad del hígado graso no alcohólico (NAFLD) .

Formulación farmacéutica Administración de fármacos transdérmica: El compuesto se ha explorado para su uso en parches transdérmicos, que se preparan mediante la técnica de evaporación de solventes utilizando varios polímeros. Este método de administración de fármacos podría proporcionar una liberación controlada de la medicación, lo que podría mejorar el cumplimiento y la eficacia del paciente .

Propiedades químicas Análisis de la estructura cristalina: En el campo de la química, la forma cristalina de this compound se ha estudiado por sus propiedades físicas. La estructura cristalina exhibe picos específicos en su patrón de difracción de rayos X de Cu, lo que podría ser significativo para la síntesis y el control de calidad del compuesto .

Material de referencia Estandarización y calibración: Como material de referencia certificado de alta calidad, this compound se utiliza en procesos de estandarización y calibración en la investigación bioquímica. Ayuda a garantizar la precisión y la consistencia de los resultados experimentales .

Mecanismo De Acción

Tetrabenzyl-voglibose, also known as 2-(((1S,2S,3R,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexyl)amino)propane-1,3-diol or 2-[[(1S,2S,3R,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol, is a derivative of Voglibose .

Target of Action

The primary target of Tetrabenzyl-voglibose is the alpha-glucosidase enzymes in the brush border of the small intestines . These enzymes are responsible for breaking down complex carbohydrates into simpler sugars, which can then be absorbed into the bloodstream .

Mode of Action

Tetrabenzyl-voglibose acts as a competitive inhibitor of alpha-glucosidase enzymes . By binding to these enzymes, it prevents them from breaking down complex carbohydrates. This inhibition slows down the digestion and absorption of carbohydrates in the digestive system .

Biochemical Pathways

The inhibition of alpha-glucosidase enzymes leads to a delay in carbohydrate breakdown, resulting in a gradual release of glucose into the bloodstream . This prevents a rapid increase in postprandial (after-meal) plasma glucose levels .

Pharmacokinetics

Voglibose, the parent compound of Tetrabenzyl-voglibose, is poorly absorbed orally and primarily acts within the gastrointestinal tract . It is metabolized by intestinal enzymes and microbial flora and is predominantly excreted in stools . The pharmacokinetic properties of Tetrabenzyl-voglibose are expected to be similar, but specific studies are needed to confirm this.

Result of Action

The primary result of Tetrabenzyl-voglibose’s action is the regulation of postprandial blood glucose levels . By slowing the breakdown and absorption of carbohydrates, it helps prevent post-meal spikes in blood glucose levels . This makes it a valuable tool in the management of type II diabetes .

Action Environment

The action of Tetrabenzyl-voglibose is primarily localized to the gastrointestinal tract, where it inhibits alpha-glucosidase enzymes . Environmental factors such as diet can influence its efficacy. For example, a meal high in complex carbohydrates would require more alpha-glucosidase activity for digestion, potentially enhancing the drug’s effect . .

Propiedades

Número CAS |

115250-39-0 |

|---|---|

Fórmula molecular |

C38H45NO7 |

Peso molecular |

627.8 g/mol |

Nombre IUPAC |

2-[[(2S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol |

InChI |

InChI=1S/C38H45NO7/c40-22-33(23-41)39-34-21-38(42,28-43-24-29-13-5-1-6-14-29)37(46-27-32-19-11-4-12-20-32)36(45-26-31-17-9-3-10-18-31)35(34)44-25-30-15-7-2-8-16-30/h1-20,33-37,39-42H,21-28H2/t34?,35-,36?,37-,38-/m0/s1 |

Clave InChI |

DYSHUNINHUTCLX-GZLOPLGZSA-N |

SMILES |

C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |

SMILES isomérico |

C1C([C@@H](C([C@@H]([C@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |

SMILES canónico |

C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |

Sinónimos |

TBV; TETRABENZYL-VOGLIBOSE; Tetrabenzyl-voglibose(TBV); Voglibose TBV; 3,4-Dideoxy-4-[[2-hydroxy-1-(hydroxymethyl)ethyl]amino]-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Tetrabenzyl Voglibose's crystalline form in the production of Voglibose?

A: Research has shown that crystalline Tetrabenzyl Voglibose offers significant advantages over its oily counterpart in the production of Voglibose. [, , ] The crystalline form boasts higher purity and content, leading to easier storage and transportation. [, , ] This enhanced purity also translates to a cleaner reaction during Voglibose synthesis, minimizing the introduction or formation of impurities. [, , ]

Q2: How is the crystalline form of Tetrabenzyl Voglibose characterized?

A: The crystalline structure of Tetrabenzyl Voglibose has been meticulously characterized using various techniques. X-ray powder diffraction analysis reveals distinct peaks at 2Theta = 16.84 ± 0.20°, 18.99 ± 0.20°, and 24.11 ± 0.20°. [, ] Furthermore, its melting point has been determined to be within the range of 88.0°C to 90.8°C. [, ] These physical properties provide a reliable means of identifying and differentiating the crystalline form from its oily counterpart. [, ]

Q3: What is the primary method for synthesizing Voglibose from Tetrabenzyl Voglibose?

A: A novel method utilizes hydrazine as a hydrogen donor for the debenzylation of Tetrabenzyl Voglibose, yielding Voglibose as the final product. [] This approach offers an alternative pathway for the synthesis of this important anti-diabetic compound. []

Q4: Are there any alternative synthetic routes or methods being explored for Voglibose production using Tetrabenzyl Voglibose?

A: While the use of hydrazine for debenzylation is a significant development, research continues to explore alternative synthetic routes for Voglibose using Tetrabenzyl Voglibose. [] This ongoing exploration aims to optimize the synthesis process, potentially leading to increased efficiency, yield, or cost-effectiveness. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)

![Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B151243.png)

![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)